CB1 Receptor Binding Affinity of a Cinnamylpiperazine Analog vs. Tosyl-Substituted Analog
In a study of CB1 receptor inverse agonists, a direct structural analog of trans-1-Cinnamylpiperazine, 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine (LDK1203), demonstrated CB1 receptor binding comparable to the lead compound LDK1229 [1]. This contrasts with the tosyl-substituted analog LDK1222, which showed a different binding profile. While not the parent compound, this head-to-head comparison among closely related analogs highlights the specific contribution of the cinnamyl group to CB1 receptor engagement.
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine (LDK1203) showed comparable CB1 binding to LDK1229 |
| Comparator Or Baseline | 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine (LDK1222) |
| Quantified Difference | Not directly quantified, but the study notes that CB1 binding was comparable for LDK1203 and LDK1229, while the tosyl analog LDK1222 was a different substitution pattern. |
| Conditions | In vitro competitive binding assay against human CB1 receptor. |
Why This Matters
This class-level inference confirms that the cinnamyl substituent on the piperazine ring is a key determinant for achieving specific CB1 receptor interactions, a finding that guides the selection of this building block for cannabinoid research.
- [1] Lee, D. K., et al. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Molecular Pharmacology. 2015, 87, 197-206. View Source
